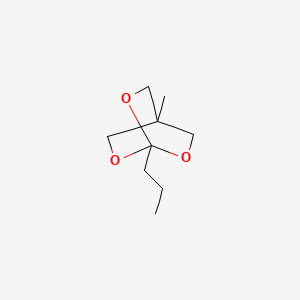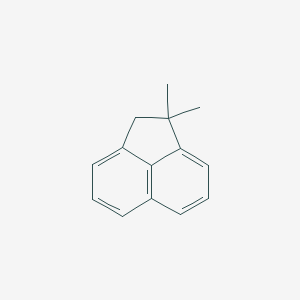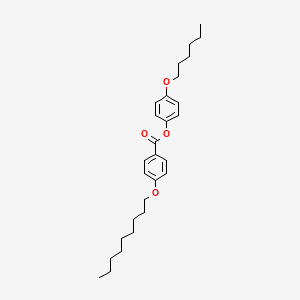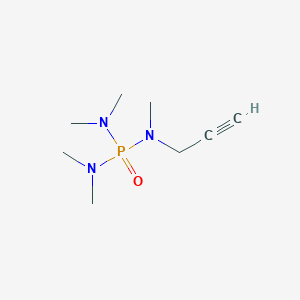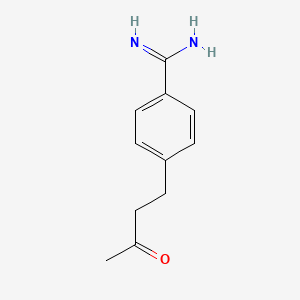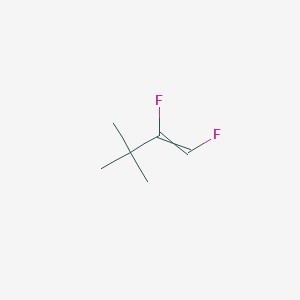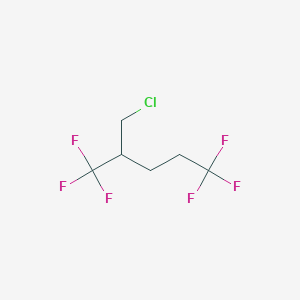
2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane is an organic compound that belongs to the class of halogenated hydrocarbons It is characterized by the presence of a chloromethyl group and six fluorine atoms attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane typically involves the halogenation of a suitable precursor. One common method is the reaction of a pentane derivative with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield alcohols, while oxidation can produce carboxylic acids.
Applications De Recherche Scientifique
2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with fluorine-containing active ingredients.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-1,1,1-trifluoropropane: Similar structure but with fewer fluorine atoms.
2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropane: Similar structure with a shorter carbon chain.
2-(Chloromethyl)-1,1,1,4,4,4-hexafluorobutane: Similar structure with a different carbon chain length.
Uniqueness
2-(Chloromethyl)-1,1,1,5,5,5-hexafluoropentane is unique due to its specific arrangement of fluorine atoms and the length of its carbon chain. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for specialized applications.
Propriétés
Numéro CAS |
59414-99-2 |
|---|---|
Formule moléculaire |
C6H7ClF6 |
Poids moléculaire |
228.56 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,1,1,5,5,5-hexafluoropentane |
InChI |
InChI=1S/C6H7ClF6/c7-3-4(6(11,12)13)1-2-5(8,9)10/h4H,1-3H2 |
Clé InChI |
HJUFAHHMPZFLOO-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)F)C(CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
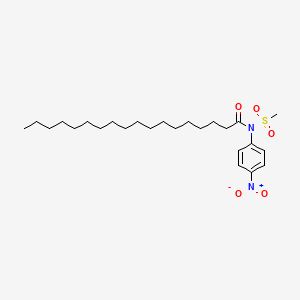
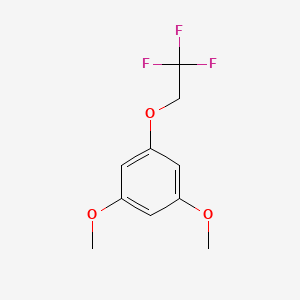
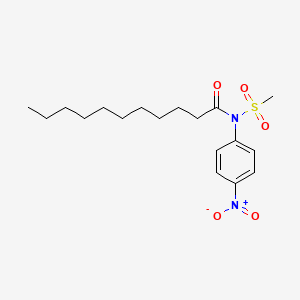
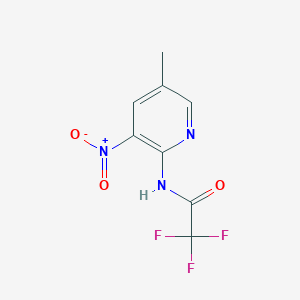
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
